molecular formula C20H21N3O4 B2466470 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide CAS No. 1021037-34-2

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide

Cat. No.: B2466470
CAS No.: 1021037-34-2
M. Wt: 367.405
InChI Key: GQOOOXKBWFRFFH-UHFFFAOYSA-N
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Description

4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using furan-2-boronic acid or a similar reagent.

    Attachment of the Butanamide Group: This step often involves amidation reactions where the butanamide moiety is attached to the pyridazinone core using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Methoxybenzyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines under hydrogenation conditions.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are common.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties. Detailed pharmacological studies would be required to determine its efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide would depend on its specific biological target. Generally, compounds with pyridazinone and furan moieties can interact with enzymes or receptors, modulating their activity. The methoxybenzyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide: Lacks the methoxybenzyl group, potentially altering its biological activity.

    4-(3-(Thiophen-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide: Contains a thiophene ring instead of a furan ring, which may affect its reactivity and biological properties.

    4-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(benzyl)butanamide: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of the methoxybenzyl group in 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxybenzyl)butanamide distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and binding interactions, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-26-16-6-2-5-15(13-16)14-21-19(24)8-3-11-23-20(25)10-9-17(22-23)18-7-4-12-27-18/h2,4-7,9-10,12-13H,3,8,11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOOOXKBWFRFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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